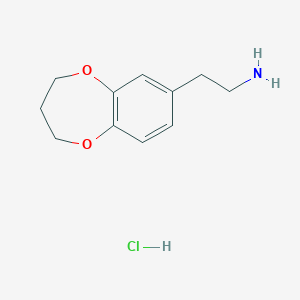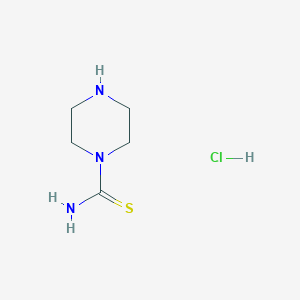
Piperazine-1-carbothioamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C5H11N3S·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
作用機序
Target of Action
Piperazine-1-carbothioamide;hydrochloride is a complex compound with a variety of potential targets. Compounds with similar structures have been found to interact with various targets such as c-met, c-ret, and the mutant forms of c-kit, pdgfr, and flt3 . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Based on its structural similarity to other piperazine compounds, it may act as a kinase inhibitor . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in a cell. This can affect many cellular processes, including cell division and growth .
Biochemical Pathways
For instance, Amuvatinib, a multi-targeted tyrosine kinase inhibitor, suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells . These pathways play crucial roles in cell growth, differentiation, and DNA repair .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For example, kinase inhibitors can halt cell division and growth, potentially leading to cell death . This can be particularly useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of Piperazine-1-carbothioamide;hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .
生化学分析
Biochemical Properties
Piperazine-1-carbothioamide hydrochloride has been identified as a potential inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH) . PHGDH is a key enzyme in the serine synthesis pathway, which is crucial for the production of the amino acid serine . Serine is a proteinogenic amino acid and a source of one-carbon units essential for de novo purine and deoxythymidine synthesis .
Cellular Effects
The inhibition of PHGDH by this compound can have significant effects on cellular processes. It reduces the production of glucose-derived serine in cells and suppresses the growth of PHGDH-dependent cancer cells in culture . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme PHGDH. By inhibiting this enzyme, it disrupts the serine synthesis pathway, reducing the production of glucose-derived serine . This can lead to a decrease in the availability of one-carbon units, which are essential for the synthesis of purines and deoxythymidine .
Temporal Effects in Laboratory Settings
Given its role as a PHGDH inhibitor, it is likely that its effects would be observed over time as changes in cellular metabolism and growth rates, particularly in cells that are dependent on the serine synthesis pathway .
Metabolic Pathways
This compound interacts with the serine synthesis pathway by inhibiting the enzyme PHGDH . This pathway is involved in the production of serine from glucose, and disruption of this pathway can affect the availability of one-carbon units for the synthesis of purines and deoxythymidine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-carbothioamide hydrochloride typically involves the reaction of piperazine with carbon disulfide and hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: None required
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactants: Piperazine, carbon disulfide, hydrochloric acid
Reaction Vessel: Large-scale reactors
Purification: Crystallization or recrystallization to obtain the pure compound
化学反応の分析
Types of Reactions: Piperazine-1-carbothioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to piperazine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Piperazine sulfoxides or sulfones
Reduction: Piperazine derivatives with different functional groups
Substitution: N-alkyl or N-acyl piperazine derivatives
科学的研究の応用
Piperazine-1-carbothioamide hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a reagent in chemical processes.
類似化合物との比較
Piperazine-1-carbothioamide hydrochloride can be compared with other piperazine derivatives, such as:
Piperazine citrate: Used as an anthelmintic agent.
Piperazine hydrate: Also used for its anthelmintic properties.
N-alkyl piperazines: Used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
piperazine-1-carbothioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQWZNORBBCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215648-14-8 |
Source


|
| Record name | piperazine-1-carbothioamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
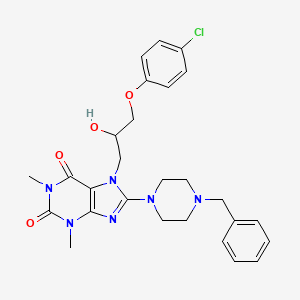
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
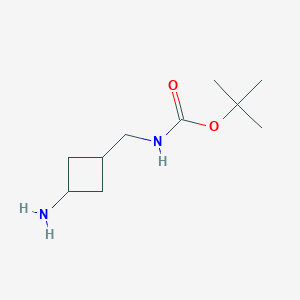
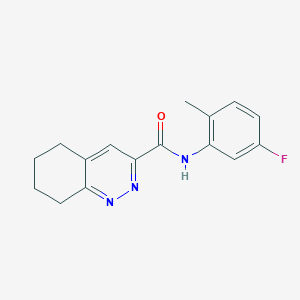
![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)
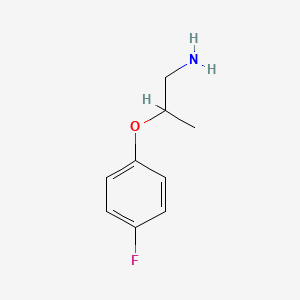
![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

